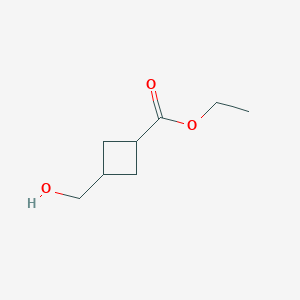
Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate is a chemical compound that belongs to the family of cyclobutane derivatives. While the specific compound is not directly synthesized or analyzed in the provided papers, related cyclobutane carboxylates and their derivatives are frequently studied due to their potential applications in medicinal chemistry and as building blocks in organic synthesis.
Synthesis Analysis
The synthesis of cyclobutane derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 1-amino-3-[2-(1,7-dicarba-closo-dodecaboran(12)-1-yl)ethyl]cyclobutanecarboxylic acid, a potential BNCT agent, was achieved through a multi-step process including monoalkylation, 2 + 2 cycloaddition, reductive dechlorination, and hydantoin hydrolysis . Similarly, the synthesis of related amino acid derivatives involved sequential dialkylation and intramolecular ethoxide ion-mediated cage degradation processes . These methods highlight the complexity and creativity required in synthesizing cyclobutane derivatives.
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as X-ray crystallography . For example, the crystal structure of a pyrazole derivative was confirmed using single-crystal X-ray diffraction, which is a powerful tool for determining the arrangement of atoms within a crystal . The molecular structure is crucial for understanding the compound's reactivity and potential applications.
Chemical Reactions Analysis
Cyclobutane derivatives can undergo various chemical reactions. The reaction of small-size cycloalkane rings with RuO4 demonstrated oxidative scission of ethyl 2,2-dimethoxycyclopropane-1-carboxylates, leading to the formation of different products depending on the substituents present . Additionally, the hydrolysis and subsequent decarboxylation of ethyl 2,2,3,3-tetraalkoxy-1-cyanocyclobutanecarboxylates were studied, showing the transformation of these compounds under different conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structure. For instance, the presence of substituents such as hydroxyl, amino, or cyano groups can affect the compound's solubility, boiling point, and stability. The antimicrobial activity of certain cyclobutane derivatives has also been investigated, indicating potential applications in the development of new pharmaceuticals . Theoretical calculations such as DFT can be used to predict properties and reactivity, which are then compared with experimental data for validation .
Wissenschaftliche Forschungsanwendungen
Supramolecular Studies
Ethyl coumarin-3-carboxylates and their derivatives, including alcoholysis derivatives from photodimerization processes, have been studied for their supramolecular characteristics. These compounds exhibit "supramolecular memory," where certain molecular and supramolecular structures are conserved through a series of transformations, showcasing the potential for advanced material design and crystal engineering (Ayala-Hurtado et al., 2007).
Crystal Engineering
The study of crystal structures of cyclobutane derivatives, such as 1-Methyl-1-phenyl-3-[1-hydroxyimino-2-(succinimido)ethyl]cyclobutane, provides insights into molecular interactions like O-H...O and C-H...π(benzene), crucial for designing new materials with specific properties (Dinçer et al., 2004).
Synthesis of Stereoisomers
Research into the synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid demonstrates the utility of cyclobutane derivatives in creating molecules with specific stereochemical configurations, important for drug development and biological studies (André et al., 2013).
Anionic Polymerization
The anionic polymerization of cyclobutene monomers, such as methyl cyclobutene-1-carboxylate, has been explored for producing polymers with unique properties, including narrow molecular weight distribution and specific structural motifs (Kitayama et al., 2004).
Multigram Synthesis
The development of multigram synthesis methods for 3,3-difluorocyclobutyl-substituted building blocks from common synthetic intermediates like ethyl 3,3-difluorocyclobutanecarboxylate highlights the scalability of producing cyclobutane derivatives for industrial and pharmaceutical applications (Ryabukhin et al., 2018).
Tandem Catalysis
A cobalt-catalyzed approach for coupling ethylene with enynes to form complex chiral cyclobutanes illustrates the potential of cyclobutane derivatives in synthesizing structurally complex molecules for medicinal chemistry, highlighting a novel method for expanding the use of simple precursors (Pagar & RajanBabu, 2018).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with Hazard Statements H315 and H319 . These statements indicate that the compound may cause skin irritation (H315) and serious eye irritation (H319). Precautionary statements include recommendations for handling and storage, such as wearing protective gloves/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
Eigenschaften
IUPAC Name |
ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-11-8(10)7-3-6(4-7)5-9/h6-7,9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSYECJIYVQOQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

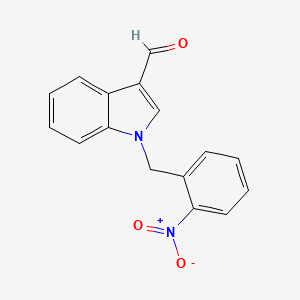
![N,N'-(3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide)](/img/structure/B3019268.png)
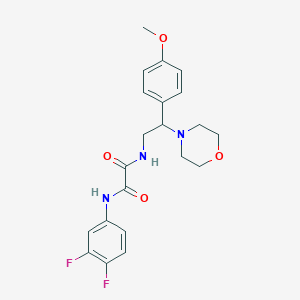

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3-chlorophenyl)-2-methoxypropyl)oxalamide](/img/structure/B3019273.png)


![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B3019280.png)
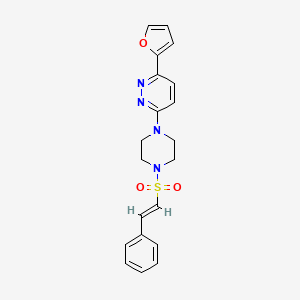
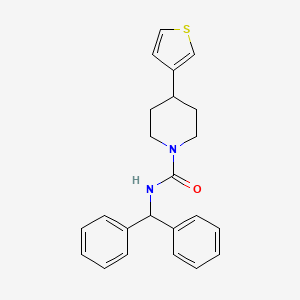
![Ethyl 2-[(3-fluorobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B3019283.png)
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 4-chloro-2-(2-oxopyrrolidin-1-yl)benzoate](/img/structure/B3019285.png)
![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzenesulfonamide](/img/structure/B3019286.png)
